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Compound of Interest

Compound Name:
N,N-Bis(PEG2-alkyne)-N-amido-

PEG2-thiol

Cat. No.: B8116241 Get Quote

An In-Depth Technical Guide to the Synthesis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed synthetic pathway for the novel heterobifunctional linker, N,N-
Bis(PEG2-alkyne)-N-amido-PEG2-thiol. This molecule is of significant interest in

bioconjugation and drug delivery, featuring two terminal alkyne groups for "click" chemistry

applications and a terminal thiol group for conjugation to cysteine residues or maleimide-

containing molecules. The synthesis is designed as a convergent process, divided into the

preparation of two key intermediates followed by their coupling and final deprotection.

Overview of the Synthetic Strategy
The synthesis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is approached in three main

stages:

Synthesis of Intermediate 1: N,N-Bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine. This

intermediate provides the core structure with two PEG2-alkyne arms.

Synthesis of Intermediate 2: S-Trityl-2-(2-((2-carboxyethyl)amino)ethoxy)ethanethiol. This

intermediate constitutes the amido-PEG2-thiol arm with a protected thiol group.
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Coupling and Deprotection. The two intermediates are coupled via an amide bond, followed

by the removal of the thiol protecting group to yield the final product.

Experimental Protocols
Synthesis of Intermediate 1: N,N-Bis(2-(2-(prop-2-yn-1-
yloxy)ethoxy)ethyl)amine
Step 1a: Synthesis of 1-(2-(2-hydroxyethoxy)ethoxy)prop-2-yne (HO-PEG2-alkyne)

To a solution of diethylene glycol (5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C

under an argon atmosphere, add sodium hydride (NaH, 1.2 equivalents) portion-wise.

Allow the mixture to stir at room temperature for 1 hour.

Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.

Let the reaction warm to room temperature and stir overnight.

Quench the reaction by the slow addition of water.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford HO-PEG2-alkyne.

Step 1b: Synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl tosylate (TsO-PEG2-alkyne)

Dissolve HO-PEG2-alkyne (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0

°C.

Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents)

portion-wise.

Stir the reaction at room temperature overnight.
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Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield TsO-PEG2-alkyne, which can be used in the next step without further

purification.

Step 1c: Synthesis of N,N-Bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine

Dissolve diethanolamine (1 equivalent) and TsO-PEG2-alkyne (2.2 equivalents) in anhydrous

acetonitrile.

Add potassium carbonate (3 equivalents) to the mixture.

Heat the reaction to 80 °C and stir overnight under an argon atmosphere.

Cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Synthesis of Intermediate 2: S-Trityl-2-(2-((2-
carboxyethyl)amino)ethoxy)ethanethiol
Step 2a: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethanol

To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a 1:1 mixture of dioxane and

water, add sodium bicarbonate (3 equivalents).

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents)

dissolved in dioxane.

Stir the reaction at room temperature overnight.

Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl

acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to give the Boc-protected amino alcohol.

Step 2b: Synthesis of tert-butyl (2-(2-(tritylthio)ethoxy)ethyl)carbamate

Dissolve the product from Step 2a (1 equivalent) in anhydrous DCM and cool to 0 °C.

Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents)

dropwise.

Stir at 0 °C for 2 hours.

Wash the reaction mixture with cold water and brine, then dry over anhydrous sodium

sulfate.

In a separate flask, dissolve triphenylmethanethiol (1.2 equivalents) in anhydrous DMF and

add sodium hydride (1.2 equivalents) at 0 °C. Stir for 30 minutes.

Add the mesylated intermediate dissolved in DMF to the triphenylmethanethiolate solution.

Stir the reaction at room temperature overnight.

Quench with water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify by column chromatography to yield the S-trityl protected compound.

Step 2c: Synthesis of 2-(2-(tritylthio)ethoxy)ethan-1-amine

Dissolve the product from Step 2b in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

Stir at room temperature for 2 hours.

Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to

remove residual TFA. The resulting amine salt is used directly in the next step.

Step 2d: Synthesis of Intermediate 2
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Dissolve the amine salt from Step 2c (1 equivalent) and succinic anhydride (1.1 equivalents)

in anhydrous DCM containing triethylamine (2.5 equivalents).

Stir the reaction at room temperature overnight.

Wash the reaction mixture with 1 M HCl and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Intermediate 2.

Coupling and Final Deprotection
Step 3a: Synthesis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-S-Trityl-thiol

Dissolve Intermediate 1 (1 equivalent), Intermediate 2 (1.1 equivalents), N-

hydroxysuccinimide (NHS, 1.2 equivalents), and N-(3-Dimethylaminopropyl)-N′-

ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) in anhydrous DCM.

Stir the reaction at room temperature overnight.

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate.

Purify the crude product by column chromatography on silica gel.

Step 3b: Synthesis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Dissolve the S-trityl protected product from Step 3a in DCM.

Add triisopropylsilane (TIS, 5 equivalents) as a scavenger.

Add trifluoroacetic acid (TFA, 50% v/v) and stir the reaction at room temperature for 2 hours.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by reverse-phase HPLC to obtain the final product, N,N-Bis(PEG2-
alkyne)-N-amido-PEG2-thiol.
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Data Presentation
Table 1: Summary of Key Intermediates and Final Product

Compound Name Abbreviation Molecular Formula
Molecular Weight (
g/mol )

N,N-Bis(PEG2-

alkyne)amine
Intermediate 1 C16H27NO4 297.39

S-Trityl-amido-PEG2-

carboxylic acid
Intermediate 2 C29H33NO4S 491.65

N,N-Bis(PEG2-

alkyne)-N-amido-

PEG2-thiol

Final Product C20H34N2O5S 430.56

Table 2: Hypothetical Yields for the Synthetic Steps

Step Reaction Typical Yield (%)

1a-c Synthesis of Intermediate 1 40-50

2a-d Synthesis of Intermediate 2 35-45

3a
Coupling of Intermediate 1 and

2
60-70

3b Final Deprotection 85-95

Visualization of the Synthesis Pathway
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Mesylation & S-Tritylation
S-Trityl-Amine

Boc Deprotection
Amidation

Final Product
N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

TFA/TIS Deprotection

Click to download full resolution via product page

Caption: Convergent synthesis pathway for N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol.

To cite this document: BenchChem. [synthesis pathway for N,N-Bis(PEG2-alkyne)-N-amido-
PEG2-thiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8116241#synthesis-pathway-for-n-n-bis-peg2-
alkyne-n-amido-peg2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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